Product packaging for Stachybotrin B(Cat. No.:)

Stachybotrin B

Cat. No.: B1245539
M. Wt: 385.5 g/mol
InChI Key: XGUHYRYUXUVLOK-BHNVPJQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachybotrin B is a bioactive secondary metabolite isolated from fungi of the genus Stachybotrys, particularly Stachybotrys microspora and Stachybotrys parvispora . It belongs to the Stachybotrys microspora triprenyl phenol (SMTP) family, characterized by a tricyclic pyrano[2,3-e]isoindolin-3-one core structure. This compound exhibits antimicrobial properties and shares biosynthetic pathways with other SMTP congeners, which are derived from farnesyl diphosphate and orsellinic acid precursors . Its molecular formula is C25H31NO5, with a molecular weight of 425.52 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO4 B1245539 Stachybotrin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO4

Molecular Weight

385.5 g/mol

IUPAC Name

(2S,3S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-3,4,8,9-tetrahydropyrano[2,3-e]isoindol-7-one

InChI

InChI=1S/C23H31NO4/c1-14(2)7-5-8-15(3)9-6-10-23(4)20(26)12-17-19(25)11-16-18(21(17)28-23)13-24-22(16)27/h7,9,11,20,25-26H,5-6,8,10,12-13H2,1-4H3,(H,24,27)/b15-9+/t20-,23-/m0/s1

InChI Key

XGUHYRYUXUVLOK-BHNVPJQESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC[C@]1([C@H](CC2=C(C=C3C(=C2O1)CNC3=O)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CNC3=O)O)O)C)C)C

Synonyms

stachybotrin B

Origin of Product

United States

Comparison with Similar Compounds

This compound vs. SMTP-0

  • Structural Similarities : SMTP-0 is the simplest congener of the SMTP family and shares an identical backbone with this compound .
  • Key Differences: Stereochemistry: SMTP-0 is the enantiomer of this compound, evidenced by their optical rotations ([α] = -7.4° for SMTP-0 vs. -39.1° for this compound) . Bioactivity: Unlike this compound, SMTP-0 lacks an N-linked amino acid side chain, rendering it inactive as a plasminogen modulator . Source: SMTP-0 is derived from Stachybotrys microspora cultures, while this compound is isolated from S. parvispora .

Table 1 : Comparative Data for this compound and SMTP-0

Property This compound SMTP-0
Molecular Formula C25H31NO5 C25H31NO5
Optical Rotation ([α]D) -39.1° -7.4°
Bioactivity Antimicrobial Inactive in plasminogen modulation
Source S. parvispora S. microspora

This compound vs. Stachybotrin C

  • Structural Similarities: Both compounds share the tricyclic pyrano[2,3-e]isoindolin-3-one core .
  • Key Differences :
    • Stereochemistry : Stachybotrin C has an absolute configuration of (8S, 9R) , confirmed via X-ray diffraction of its 4-bromobenzyl ether derivative . In contrast, the stereochemistry of this compound remains ambiguous due to challenges in crystallization .
    • Bioactivity : Stachybotrin C exhibits neuritogenic activity, enhancing nerve growth factor (NGF) signaling, whereas this compound is primarily antimicrobial .

Table 2 : Comparative Data for this compound and Stachybotrin C

Property This compound Stachybotrin C
Molecular Formula C25H31NO5 C26H33NO5
Absolute Configuration Undetermined (8S, 9R)
Bioactivity Antimicrobial Neuritogenic
Key Derivative N/A 4-Bromobenzyl ether

This compound vs. Stachybotrin D

  • Structural Similarities: Both belong to the phenylspirodrimane class, featuring a spiro-linked isoindolinone system .
  • Key Differences :
    • Functional Groups : Stachybotrin D contains additional hydroxyl and methyl groups, altering its polarity and bioactivity .
    • Bioactivity : Stachybotrin D shows anti-HIV-1 activity by targeting reverse transcriptase, unlike this compound’s antimicrobial focus .

This compound vs. Stachybotrysin B

  • Structural Similarities : Both are tricyclic derivatives with prenyl side chains .
  • Stereochemical Complexity: Stachybotrysin B has a (3R, 5S, 8R, 9R, 10S) configuration, enabling specific interactions with ABCB1 .

Implications of Structural Variations on Bioactivity

The stereochemistry and side-chain modifications profoundly influence biological activity:

Enantiomer-Specific Activity : The contrasting optical rotations of this compound and SMTP-0 highlight the role of chirality in target binding .

Neuritogenic vs. Antimicrobial Activity : The (8S, 9R) configuration in Stachybotrin C optimizes NGF receptor interactions, whereas this compound’s antimicrobial action may rely on membrane disruption .

MDR Reversal : Stachybotrysin B’s planar spirodrimane structure facilitates ABCB1 binding, a feature absent in this compound .

Preparation Methods

Fermentation and Broth Preparation

The production of Stachybotrin B begins with the cultivation of Stachybotrys species under optimized fermentation conditions. Strains are typically grown in nutrient-rich media, such as potato dextrose agar (PDA), at 25°C for 5–21 days to maximize metabolite yield. Post-fermentation, the mycelial biomass and broth are separated via centrifugation. The supernatant, containing extracellular metabolites, is subjected to solvent extraction, while the mycelial cake undergoes further processing to release intracellular compounds.

Solvent Extraction and Partitioning

Ethyl acetate (EtOAc) is the solvent of choice for initial extraction due to its efficacy in isolating non-polar secondary metabolites. The broth supernatant is extracted three times with EtOAc, followed by evaporation under reduced pressure to obtain a crude extract. For mycelial processing, the cake is homogenized and extracted with a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (9:1 v/v) to solubilize this compound.

Silica Gel Column Chromatography

The crude extract is fractionated using silica gel column chromatography with gradient elution (CH2Cl2:MeOH, 96:4 to 90:10). This step removes polar impurities and concentrates this compound in medium-polarity fractions.

Sephadex LH-20 Gel Filtration

Further purification employs Sephadex LH-20 columns eluted with methanol or CH2Cl2-hexane-MeOH (5:5:1) to separate this compound from structurally similar analogs, such as stachybotrychromenes or phenylspirodrimanes.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reversed-phase preparative HPLC using a C18 column and acetonitrile-water gradients (55–60% CH3CN). This method yields this compound with >95% purity, as confirmed by HPLC-Orbitrap-HRMS.

Table 1: Key Parameters for Natural Isolation of this compound

StepConditionsPurity Improvement
Solvent ExtractionEtOAc, 3× partitions; CH2Cl2:MeOH (9:1) for mycelium20–30% → 50%
Silica Gel ChromatographyCH2Cl2:MeOH (96:4 to 90:10) gradient50% → 70%
Sephadex LH-20MeOH or CH2Cl2:hexane:MeOH (5:5:1)70% → 85%
Preparative HPLCC18 column, 55–60% CH3CN, 5 mL/min flow85% → >95%

Synthetic Approaches to this compound

Robinson Annulation Strategy

A greener synthetic route employs a modified Robinson annulation to construct the bicyclic core. Starting with drimane precursors, the reaction proceeds via Michael addition and intramolecular cyclization under mild conditions (pH 7.4, 37°C). This method minimizes environmental impact by avoiding toxic catalysts and achieving 65–70% yield in the key cyclization step.

Grignard Reagent-Mediated Functionalization

Grignard reagents (e.g., MeMgBr) are used to introduce methyl groups to the lactam moiety. The reaction occurs in anhydrous tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride. This step achieves 80–85% regioselectivity for the desired stereoisomer.

Table 2: Synthetic Routes and Their Efficiencies

MethodKey ReactionYieldSelectivity
Robinson AnnulationMichael addition-cyclization65–70%Moderate
Grignard FunctionalizationMethyl group addition80–85%High
LactamizationIntramolecular amide bond formation75%High

Purification and Structural Characterization

High-Resolution Mass Spectrometry (HRMS)

HPLC-Orbitrap-HRMS confirms the molecular formula (C23H31NO4, [M+H]+ m/z 386.2329) and detects adducts (e.g., [M-H2O+H]+ at m/z 471.2378).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR analyses resolve the spirocyclic structure, with key signals at δH 5.32 (H-15, d, J=9.8 Hz) and δC 178.9 (C-7, lactam carbonyl). NOESY correlations confirm the (2S,3S) stereochemistry.

Challenges and Optimization Strategies

Low Natural Abundance

This compound constitutes <0.1% of the fungal extract, necessitating large-scale fermentation (100–500 L bioreactors) and iterative chromatography.

Stereochemical Complexity

The presence of four stereocenters complicates synthetic efforts. Asymmetric catalysis using chiral ligands (e.g., BINAP) improves enantiomeric excess to >90% in key intermediates.

Stability Issues

This compound degrades under acidic conditions (pH <5) and elevated temperatures (>40°C). Lyophilization and storage at −80°C in amber vials extend stability to 12 months .

Q & A

Q. What are the primary bioactivity profiles of Stachybotrin B, and how are these assays experimentally validated?

this compound is reported to exhibit anti-Bacillus subtilis activity and growth inhibition properties. These bioactivities are typically validated using standardized microbiological assays, such as agar diffusion or broth microdilution methods, with comparative analysis against positive controls (e.g., known antibiotics). Dose-response curves and minimum inhibitory concentration (MIC) values are critical for quantifying potency .

Q. What is the current understanding of this compound's chemical identity, and what analytical methods confirm its structure?

this compound’s structure is elucidated via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For example, stereochemical ambiguities in related compounds (e.g., Stachybotrin C) were resolved using single-crystal X-ray diffraction of derivatives, a method applicable to this compound . Comparative analysis with synthetic analogs is often employed to validate structural assignments .

Q. How can researchers ensure reproducibility in this compound isolation and purification protocols?

Reproducibility requires detailed documentation of extraction solvents, chromatographic conditions (e.g., HPLC gradients), and spectroscopic validation. Protocols should align with guidelines for natural product isolation, emphasizing purity thresholds (e.g., ≥95% by HPLC) and batch-to-batch consistency .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity may arise from variations in microbial strains, assay conditions, or compound purity. Researchers should:

  • Perform side-by-side comparisons using standardized strains (e.g., ATCC B. subtilis).
  • Validate compound purity via orthogonal methods (e.g., NMR, HPLC-MS).
  • Conduct statistical meta-analyses of published data to identify confounding variables .

Q. How can synthetic routes to this compound be optimized to improve yield and stereochemical fidelity?

Optimization involves solvent selection (e.g., hexafluoropropanol for enhanced reactivity), catalytic systems, and stereocontrol strategies (e.g., chiral auxiliaries). Total synthesis of analogs (e.g., Stachybotrin C) has utilized Horner-Wadsworth-Emmons reactions and Mosher ester analysis for stereochemical validation, providing a template for this compound synthesis .

Q. What methodological challenges arise in elucidating this compound’s mechanism of action, and how can they be mitigated?

Challenges include distinguishing direct target engagement from off-target effects. Approaches include:

  • Omics integration : Transcriptomic/proteomic profiling of treated microbial cells.
  • Genetic knockout models : Assessing resistance development in B. subtilis mutants.
  • Biophysical assays : Surface plasmon resonance (SPR) for binding affinity quantification .

Q. How should researchers navigate conflicting structural data for this compound analogs (e.g., Stachybotrin C)?

Structural revisions in related compounds (e.g., Stachybotrin C’s stereochemistry) highlight the need for multi-method validation:

  • Total synthesis : Compare synthetic and natural products.
  • Derivatization : Analyze crystalline derivatives via X-ray diffraction.
  • Computational modeling : Density functional theory (DFT) for energy-minimized conformers .

Q. What criteria define rigorous pharmacological profiling of this compound in preclinical studies?

Follow the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:

  • Dose-ranging studies : Establish therapeutic indices.
  • Toxicology screens : Acute/chronic toxicity in model organisms.
  • ADME profiling : Pharmacokinetic parameters (e.g., half-life, bioavailability) .

Methodological Guidance

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

  • Core modifications : Systematic variation of functional groups (e.g., hydroxyl, lactone).
  • Bioisosteric replacement : Replace labile moieties with stable analogs.
  • 3D-QSAR modeling : Corrogate spatial and electronic properties with bioactivity .

Q. What steps ensure ethical and reproducible reporting of this compound research?

  • Data transparency : Deposit raw spectra, bioassay data, and synthetic protocols in repositories (e.g., Zenodo).
  • MIAME compliance : Adhere to Minimum Information Standards for microbial assays.
  • Peer review : Pre-publication validation via independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachybotrin B
Reactant of Route 2
Stachybotrin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.